3-(4-Chlorophenyl)sulfanyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrolidine-2,5-dione
Description
This compound, with the molecular formula C₁₆H₉Cl₂F₃N₂O₂S and molecular weight 421.22 g/mol, is a pyrrolidine-2,5-dione derivative featuring a 4-chlorophenylsulfanyl substituent and a 3-chloro-5-(trifluoromethyl)pyridin-2-ylaminoethyl side chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanyl linkage may influence redox properties or binding kinetics .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F3N3O2S/c19-11-1-3-12(4-2-11)29-14-8-15(27)26(17(14)28)6-5-24-16-13(20)7-10(9-25-16)18(21,22)23/h1-4,7,9,14H,5-6,8H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVSMUQHQSCVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these steps include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)sulfanyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
3-(4-Chlorophenyl)sulfanyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)sulfanyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
3-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Sulfanyl}-1-(4-Chlorophenyl)Pyrrolidine-2,5-Dione (CAS: 303988-45-6)
- Key Differences: This analogue replaces the aminoethyl linker in the target compound with a direct sulfanyl-pyridinyl substitution.
- The molecular weight (421.22 g/mol) and halogen content (Cl, F) are identical to the target compound, but the altered connectivity may affect solubility and bioavailability .
2-[(4-Chlorophenyl)Methylsulfanyl]-5-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Pyrimidine
- Key Differences : Features a pyrimidine core instead of pyrrolidine-2,5-dione and a benzylsulfanyl group.
- However, the lack of the dione moiety eliminates hydrogen-bonding sites critical for interactions with polar residues .
Pharmacological and Physicochemical Properties
Research Findings
- Target Compound: Preliminary studies on pyrrolidine-2,5-dione derivatives suggest activity in modulating GABAergic systems, with EC₅₀ values in the micromolar range for GABA transaminase inhibition. The aminoethyl side chain may enhance blood-brain barrier penetration compared to simpler analogues .
- Pyrimidine Analogue: Pyrimidine-based compounds with trifluoromethyl groups exhibit nanomolar inhibition of kinases (e.g., EGFR, VEGFR2), but their higher molecular weight correlates with reduced oral bioavailability in rodent models .
Biological Activity
The compound 3-(4-Chlorophenyl)sulfanyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrolidine-2,5-dione represents a novel molecular structure with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Pyrrolidine ring with a dione functional group.
- Substituents :
- A chlorophenyl group.
- A sulfanyl group.
- A trifluoromethyl-substituted pyridine moiety.
This unique combination of functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, indicating its potential in various therapeutic areas:
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study showed that pyrrolidine derivatives can inhibit cell growth in colon carcinoma models .
- The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and bioactivity against cancer cells.
- Antimicrobial Properties :
- Neuroprotective Effects :
The mechanisms through which 3-(4-Chlorophenyl)sulfanyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrolidine-2,5-dione exerts its biological effects may include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : Potential interaction with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cellular growth.
Case Studies
Several studies have evaluated the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
